molecular formula C7H6N2O B2893857 3-(Aminooxy)benzonitrile CAS No. 197588-20-8

3-(Aminooxy)benzonitrile

Cat. No.: B2893857
CAS No.: 197588-20-8
M. Wt: 134.138
InChI Key: CDCPLKWOOTYWFB-UHFFFAOYSA-N
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Description

3-(Aminooxy)benzonitrile is a chemical compound with the molecular formula C7H6N2O. It is known for its unique chemical structure, which includes an aminooxy group attached to a benzonitrile moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(Aminooxy)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction typically proceeds through the formation of benzaldoxime, which is then dehydrated to yield benzonitrile. The reaction conditions often include the use of an acid catalyst and a suitable solvent .

Industrial Production Methods

In industrial settings, the preparation of benzonitriles can involve the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at elevated temperatures. This method is advantageous for large-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

3-(Aminooxy)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the aminooxy group under mild conditions.

Major Products Formed

The major products formed from these reactions include oximes, primary amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Aminooxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Aminooxy)benzonitrile involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a similar nitrile group but lacking the aminooxy functionality.

    4-(Aminooxy)benzonitrile: A positional isomer with the aminooxy group attached at the para position.

    2-(Aminooxy)benzonitrile: Another positional isomer with the aminooxy group attached at the ortho position.

Uniqueness

3-(Aminooxy)benzonitrile is unique due to the presence of the aminooxy group at the meta position, which imparts distinct chemical reactivity and biological activity compared to its isomers. This unique positioning allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-aminooxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-6-2-1-3-7(4-6)10-9/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCPLKWOOTYWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)ON)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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